molecular formula C21H28O B1584008 Phenol, 4-methyl-, reaction products with dicyclopentadiene and isobutylene CAS No. 68610-51-5

Phenol, 4-methyl-, reaction products with dicyclopentadiene and isobutylene

Cat. No. B1584008
CAS RN: 68610-51-5
M. Wt: 296.4 g/mol
InChI Key: UQQYHXZNSYZMEN-UHFFFAOYSA-N
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Description

Phenol, 4-methyl-, reaction products with dicyclopentadiene and isobutylene, also known as MDI, is a chemical compound composed of several different components. It is a polymeric isocyanate, a type of organic compound used in many industrial and commercial applications. It is a solid UVCB (Unknown or Variable composition, Complex reaction products or Biological materials) substance of amber to off-white color which can occur as powder, flakes, or in pellet form .


Synthesis Analysis

The synthesis of this compound involves the polymerization of isobutylene initiated by 4- (2-hydroxy-2-propyl)phenol, leading to α-phenol-ω-chlorooligoisobutylene and p- (2-chloro-2,4-dimethyl-4-pentyl)phenol. This process is useful for creating a range of oligoisobutylenes with specific properties.


Molecular Structure Analysis

The molecular formula of this compound is C10H12.C7H8O.C4H8 . The IUPAC name is 2- (8- {3- [8- (3-tert-butyl-2-hydroxy-5-methylphenyl)tricyclo [5.2.1.0²,⁶]decan-4-yl]-2-hydroxy-5-methylphenyl}tricyclo [5.2.1.0²,⁶]decan-4-yl)-6- [4- (3-tert-butyl-2-hydroxy-5-methylphenyl)tricyclo [5.2.1.0²,⁶]decan-8-yl]-4-methylphenol .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and varied. For instance, the synthesis of polymeric antioxidants through the reaction of dicyclopentadiene-p-methylphenol resin with isobutylene under specific conditions yields products with high molecular weight, which are significant in the field of antioxidants.


Physical And Chemical Properties Analysis

At room temperature and under ambient pressure, this compound is a solid UVCB substance of amber to off-white color which can occur as powder, flakes, or in pellet form . Its molecular weight is 296.4 g/mol.

Scientific Research Applications

Synthesis and Characterization

  • Amphiphilic Polyisobutylenes Synthesis : The polymerization of isobutylene initiated by 4-(2-hydroxy-2-propyl)phenol leads to α-phenol-ω-chlorooligoisobutylene and p-(2-chloro-2,4-dimethyl-4-pentyl)phenol. This process is useful for creating a range of oligoisobutylenes with specific properties (Jamois, Tessier, & Maréchal, 1993).

Polymer Antioxidants

  • Polymeric Hindered Phenolic Antioxidant : The synthesis of polymeric antioxidants through the reaction of dicyclopentadiene-p-methylphenol resin with isobutylene under specific conditions, yields products with high molecular weight, which are significant in the field of antioxidants (Xing Ya-cheng, 2007).

Chemical Reactions and Mechanisms

  • Furan and Phenol Formation : In a reaction involving [(2-furyl)methoxymethylene]pentacarbonylchromium with acetylenes, the formation of a new aromatic nucleus with furan and phenol products is observed. This reaction demonstrates the creation of complex organic molecules, contributing to our understanding of organic synthesis mechanisms (Mccallum et al., 1988).

Catalysis

  • Catalytic Alkylation of Phenol : Studies show that alkylation of phenol using methyl tert-butyl ether and other tert-butyl ethers in the presence of catalysts like cation exchange resins and acid-treated clay, leads to the formation of important chemical compounds like 2- and 4-tert-butyl phenol (Chandra & Sharma, 1993).

Photocatalytic Reactions

  • Photocatalytic Mineralization : The degradation of diclofop-methyl under UV-light irradiation in the presence of TiO(2)/BaTiO(3) and oxidizing agents involves intermediate products like 4-[(2,4-dichlorophenoxy)phenoxy] ethane and (2,4-dichlorophenoxy) phenol. This research provides insights into photocatalytic reactions and environmental remediation technologies (Devi & Krishnamurthy, 2009).

properties

IUPAC Name

4-methylphenol;2-methylprop-1-ene;tricyclo[5.2.1.02,6]deca-3,8-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12.C7H8O.C4H8/c1-2-9-7-4-5-8(6-7)10(9)3-1;1-6-2-4-7(8)5-3-6;1-4(2)3/h1-2,4-5,7-10H,3,6H2;2-5,8H,1H3;1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQQYHXZNSYZMEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)O.CC(=C)C.C1C=CC2C1C3CC2C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Liquid; Other Solid; Pellets or Large Crystals
Record name Phenol, 4-methyl-, reaction products with dicyclopentadiene and isobutylene
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

4-Methylphenol;2-methylprop-1-ene;tricyclo[5.2.1.02,6]deca-3,8-diene

CAS RN

68610-51-5
Record name Phenol, 4-methyl-, reaction products with dicyclopentadiene and isobutylene
Source CAS Common Chemistry
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Record name Phenol, 4-methyl-, reaction products with dicyclopentadiene and isobutylene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 4-methyl-, reaction products with dicyclopentadiene and isobutylene
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenol, 4-methyl-, reaction products with dicyclopentadiene and isobutylene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Phenol, 4-methyl-, reaction products with dicyclopentadiene and isobutylene
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